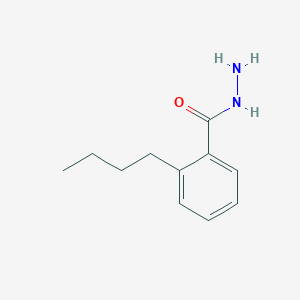

Butyl benzhydrazide

Description

Contextualization within Hydrazide Chemistry and Benzohydrazide (B10538) Analogs

Hydrazides are a class of organic compounds characterized by the presence of a hydrazine-like functional group, specifically -C(O)NHNH₂. They are pivotal in various fields of chemistry, serving as versatile building blocks for the synthesis of a wide array of biologically active molecules. nih.govresearchgate.net The reactivity of the hydrazide group allows for the formation of numerous derivatives, including hydrazones, through condensation reactions with aldehydes and ketones. nih.govmdpi.com

Benzohydrazide, the parent compound of butyl benzhydrazide, consists of a phenyl group attached to the hydrazide moiety. Its derivatives have been extensively studied and are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties. nih.govumsha.ac.ir The structural diversity of benzohydrazide analogs, achieved by introducing various substituents onto the benzene (B151609) ring or the hydrazide nitrogen atoms, allows for the fine-tuning of their chemical and biological properties. researchgate.net This has made them attractive scaffolds in medicinal chemistry and drug discovery. researchgate.netresearchgate.net

Historical Perspective on the Development and Study of this compound and its Derivatives

The study of hydrazides gained considerable momentum with the discovery of the antitubercular activity of isonicotinic acid hydrazide (isoniazid). nih.gov This spurred investigations into other heterocyclic and aromatic hydrazides, including benzohydrazide and its derivatives. Early research focused on the synthesis of these compounds and the exploration of their fundamental chemical properties.

The development of N'-benzoyl-N-(tert-butyl)benzohydrazide, a bisacylhydrazine insecticide, marked a significant milestone in the study of substituted benzhydrazides. chemicalbook.com This compound and its analogs were found to act as ecdysone (B1671078) agonists, disrupting the molting process in insects. chemicalbook.comresearchgate.net This discovery opened up a new avenue for the application of benzhydrazide derivatives in agriculture.

Subsequent research has focused on synthesizing and characterizing a variety of this compound derivatives, particularly N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives. nih.govresearchgate.net These studies have involved the condensation of 4-tert-butylbenzohydrazide with various aromatic aldehydes to generate a library of compounds with diverse substituents. nih.gov The primary goal of this research has been to investigate the structure-activity relationships and identify compounds with potent biological activities. nih.govresearchgate.net

Current Research Landscape and Emerging Trends in this compound Investigations

Current research on this compound and its derivatives is highly focused on their potential as therapeutic agents and in other specialized applications. A significant area of investigation is their role as enzyme inhibitors. For instance, numerous N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives have been synthesized and evaluated for their urease inhibitory activity. nih.govresearchgate.netnih.gov Urease is an enzyme implicated in various pathological conditions, and its inhibition is a key therapeutic strategy. nih.gov

Another emerging trend is the exploration of this compound derivatives as inhibitors of other enzymes, such as histone deacetylases (HDACs). acs.org The development of selective HDAC inhibitors is a promising approach for the treatment of various diseases, including cancer and inflammatory disorders. acs.org

The synthesis of metal complexes of this compound derivatives is also a growing area of interest. ajol.info These complexes have shown potential in various applications, and their coordination chemistry is being actively investigated. ajol.info Furthermore, the incorporation of this compound moieties into polymeric scaffolds is being explored for biomedical applications. bham.ac.uk

Detailed research findings have been instrumental in advancing the understanding of this compound and its derivatives. Spectroscopic techniques such as FT-IR, NMR, and mass spectrometry are routinely used to elucidate the structures of newly synthesized compounds. nih.govresearchgate.net X-ray crystallography provides precise information about their three-dimensional structures. nih.govresearchgate.net

Table 1: Selected Research Findings on this compound Derivatives

| Derivative Class | Research Focus | Key Findings | References |

|---|---|---|---|

| N'-benzylidene-4-(tert-butyl)benzohydrazide | Urease Inhibition | Several derivatives showed potent urease inhibitory activity, with some being more active than the standard inhibitor thiourea (B124793). Structure-activity relationship studies indicated that electron-donating groups on the phenyl ring enhance inhibitory activity. | nih.govresearchgate.netresearchgate.netnih.gov |

| 2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide | General Biological Activity | The chemical structure suggests potential for a range of pharmacological effects, including anti-inflammatory, antibacterial, and antiviral properties. | ontosight.ai |

| Metal Complexes of 4-tert-butylbenzohydrazone | Coordination Chemistry | Synthesis and characterization of Cu(II), Ni(II), Co(II), and Mn(II) complexes have been reported. | ajol.info |

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-butylbenzohydrazide |

InChI |

InChI=1S/C11H16N2O/c1-2-3-6-9-7-4-5-8-10(9)11(14)13-12/h4-5,7-8H,2-3,6,12H2,1H3,(H,13,14) |

InChI Key |

VBGPEGUCOQNWBK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=CC=C1C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Benzhydrazide and Its Derivatives

Established Synthetic Routes for Butyl Benzhydrazide Core Structure

The formation of the benzhydrazide scaffold is a fundamental process in the synthesis of its derivatives. The most common methods involve the reaction of benzoic acid derivatives with hydrazine (B178648).

Synthesis from Benzoic Acid Derivatives and Hydrazine

The primary route to the benzhydrazide core involves the reaction of a benzoic acid derivative, typically an ester or an acid chloride, with hydrazine. The reaction of a lower alkyl ester of the benzoic acid with hydrazine hydrate (B1144303) is a frequently employed method. google.com For instance, methyl esters of benzoic acids can be refluxed with hydrazine monohydrate in a solvent like methanol (B129727) to produce the corresponding benzohydrazide (B10538) in good to excellent yields. nih.gov This reaction proceeds via a nucleophilic substitution mechanism where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and leading to the displacement of the alcohol moiety (e.g., methanol). aip.org Similarly, benzoyl chlorides can be reacted with hydrazine derivatives to form the hydrazide linkage. google.com

A general scheme for this synthesis is the reaction of a benzoic acid methyl ester with hydrazine hydrate, often under reflux conditions, to yield the benzohydrazide and methanol as a byproduct. nih.gov

Table 1: General Synthesis of Benzohydrazides from Methyl Benzoates This table is interactive. Click on the headers to sort.

| Reactant 1 | Reactant 2 | Solvent | Condition | Product | Ref. |

|---|---|---|---|---|---|

| Benzoic Acid Methyl Ester | Hydrazine Monohydrate | Methanol | Reflux | Benzohydrazide | nih.gov |

| Methyl Salicylate | Hydrazine | Methanol | Not Specified | Salicylic (B10762653) Hydrazine | aip.org |

Condensation Reactions for Hydrazide Formation

The formation of the hydrazide is fundamentally a condensation reaction, where two molecules combine to form a larger molecule, often with the elimination of a small molecule such as water or an alcohol. aip.org When an ester of a benzoic acid reacts with hydrazine, it is considered a nucleophilic acyl substitution, but it fits the broader definition of condensation as methanol is eliminated. nih.govaip.org This reaction is versatile and can be applied to a wide range of substituted benzoic acids to create a library of benzhydrazide cores. derpharmachemica.com The reaction conditions, such as temperature and the use of catalysts, can be varied to optimize the yield and purity of the resulting benzhydrazide. derpharmachemica.com

Strategies for Introduction of Butyl Substituents (e.g., tert-Butyl Group)

A butyl group, such as the sterically bulky tert-butyl group, can be introduced onto the benzhydrazide molecule either by substitution on a nitrogen atom or by being present on the aromatic ring of the precursor molecule.

Alkylation Reactions for N-Substitution

Direct alkylation of the benzhydrazide nitrogen atoms provides a route to N-substituted derivatives. Modern catalytic methods offer efficient and selective ways to achieve this transformation.

Manganese-Catalyzed N-Alkylation : A tandem dehydrogenative alkylation reaction can be performed using manganese catalysts. rsc.org For example, benzohydrazide can be reacted with an alcohol like 1-butanol (B46404) in the presence of a Mn(I) catalyst to afford the N,N-dibutylated product in high yield. rsc.org This "borrowing-hydrogen" methodology is sustainable as it uses readily available alcohols and produces water as the only byproduct. rsc.org

Nickel-Catalyzed N-Alkylation : Nickel catalysts can also be used for the direct N-alkylation of hydrazides with alcohols, operating through a similar borrowing-hydrogen mechanism. nih.gov This approach is noted for its atom economy. nih.gov

Reductive Alkylation : An alternative one-pot method is the reductive alkylation of benzohydrazides with carbonyl compounds. thieme-connect.com This process involves the initial formation of a hydrazone intermediate, which is then reduced in situ using a stable reducing agent like α-picoline-borane to yield the N'-alkylated benzhydrazide. thieme-connect.com

Precursor Modifications for Aromatic Ring Substitutions

An alternative and widely used strategy is to begin the synthesis with a benzoic acid derivative that already contains the desired butyl substituent on the aromatic ring. nih.govprepchem.com The synthesis of 4-tert-butylbenzohydrazide is a prime example of this approach. nih.gov

The process involves two main steps:

Esterification : 4-tert-butylbenzoic acid is first converted to its methyl ester. This is typically achieved by refluxing the acid in methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄). nih.gov

Hydrazinolysis : The resulting methyl 4-tert-butylbenzoate is then reacted with hydrazine hydrate in a solvent like methanol under reflux conditions. nih.gov This step yields the final product, 4-tert-butylbenzohydrazide. nih.gov

This method is advantageous as it avoids potential issues with regioselectivity that can arise during the direct alkylation of the benzhydrazide aromatic ring.

Table 2: Synthesis of 4-tert-butylbenzohydrazide via Precursor Modification This table is interactive. Click on the headers to sort.

| Step | Starting Material | Reagents | Conditions | Intermediate/Product | Ref. |

|---|---|---|---|---|---|

| 1 | 4-(t-Bu)benzoic acid | Methanol, H₂SO₄ | Reflux, 2 hours | Methyl 4-tert-butylbenzoate | nih.gov |

Advanced Derivatization Techniques for this compound Analogs

Once this compound is synthesized, it can serve as a versatile intermediate for producing a wide array of more complex analogs. nih.gov A common derivatization technique is the condensation reaction of the terminal -NH₂ group of the hydrazide with various aldehydes or ketones to form hydrazones, which are a class of Schiff bases. nih.govderpharmachemica.com

For example, 4-tert-butylbenzohydrazide can be reacted with a diverse range of substituted aromatic aldehydes. nih.gov These reactions are typically carried out by refluxing the hydrazide and the aldehyde in methanol, often with a catalytic amount of glacial acetic acid. nih.gov This straightforward method allows for the generation of a large library of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives, which can be used for various research applications. nih.gov The reaction of 4-tert-butylbenzohydrazide with dehydroacetic acid is another example of creating novel hydrazone derivatives. ajol.info These derivatization reactions highlight the utility of this compound as a building block in synthetic chemistry.

Table 3: Examples of N'-Benzylidene-4-(tert-butyl)benzohydrazide Derivatives This table is interactive. Click on the headers to sort.

| This compound | Aldehyde | Catalyst | Solvent | Product Type | Ref. |

|---|---|---|---|---|---|

| 4-(t-Bu)benzohydrazide | Substituted Aromatic Aldehydes | Glacial Acetic Acid | Methanol | N′-benzylidene-4-(tert-butyl)benzohydrazide | nih.gov |

| 4-Chlorobenzohydrazide | 3,4-dimethoxybenzaldehyde | Conc. HCl | Ethanol/Water | (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | derpharmachemica.com |

Synthesis of Schiff Bases (Hydrazones) from Aldehydes and Ketones

The synthesis of Schiff bases, also known as hydrazones, from this compound derivatives is a common and straightforward condensation reaction. This typically involves the reaction of a substituted benzohydrazide with an aldehyde or a ketone, often under acidic catalysis. tandfonline.commdpi.comrsc.org

A representative example is the synthesis of N′-benzylidene-4-tert-butylbenzohydrazide derivatives. mdpi.com In this procedure, 4-tert-butylbenzohydrazide is reacted with various substituted aromatic aldehydes. The synthesis first involves the preparation of 4-tert-butylbenzohydrazide from 4-(tert-butyl)benzoic acid. This is achieved by esterification with methanol to form methyl 4-tert-butylbenzoate, followed by reaction with hydrazine hydrate. nih.gov

The subsequent reaction to form the Schiff base is typically carried out by refluxing the 4-tert-butylbenzohydrazide and the desired aldehyde in a solvent such as methanol, with a catalytic amount of glacial acetic acid. mdpi.com The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the product is usually isolated by pouring the reaction mixture into crushed ice, followed by filtration, washing, and drying of the precipitate. mdpi.com This method has been used to synthesize a variety of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives with good to excellent yields. mdpi.com

The general reaction scheme is as follows: 4-(tert-butyl)benzohydrazide + Substituted Aldehyde → N′-benzylidene-4-(tert-butyl)benzohydrazide

The characterization of these synthesized hydrazones is typically performed using spectroscopic techniques such as HRESI-MS and ¹H-NMR. mdpi.com

Formation of Metal Complexes with Hydrazone Ligands

Hydrazones derived from this compound can act as versatile ligands in coordination chemistry, forming stable complexes with various transition metal ions. These hydrazone ligands are capable of coordinating with metal ions through multiple donor atoms, often acting as bidentate or tridentate ligands.

For instance, a novel 4-tert-butylbenzohydrazone ligand, synthesized from the condensation of dehydroacetic acid and 4-tert-butylbenzohydrazide, has been used to form complexes with Cu(II), Ni(II), Co(II), and Mn(II). The synthesis of the ligand itself is conducted in a methanolic solution with sodium bicarbonate as a catalyst. The resulting hydrazone ligand is then complexed with the respective metal chlorides (copper(II) chloride dihydrate, nickel(II) chloride hexahydrate, cobalt(II) chloride hexahydrate, and manganese(II) chloride tetrahydrate) to yield the corresponding metal complexes.

ESI-MS studies of these complexes have revealed a 1:1 ligand to metal stoichiometry for the Cu(II) complex, and a 2:1 stoichiometry for the Ni(II), Co(II), and Mn(II) complexes. Infrared (IR) spectroscopy studies indicated that the ligand coordinates to the metal ions through the enolic oxygen, azomethine nitrogen, and carbonyl oxygen atoms, acting as a tridentate ligand. nih.gov The general proposed structures are based on these analytical results.

Michael Addition Reactions for Conjugate Adduct Formation

The aza-Michael addition is a significant carbon-nitrogen bond-forming reaction in organic synthesis. tandfonline.com While specific examples detailing the Michael addition of this compound are not extensively documented, model reactions using benzohydrazide provide insight into the reactivity of the hydrazide functional group.

In a model study, the Michael addition of benzohydrazide to n-butyl acrylate (B77674) was investigated under solvent-free conditions. tandfonline.comtandfonline.com The reaction was found to be regioselective, with the addition occurring at the terminal β-nitrogen atom of the benzohydrazide to produce a bis-Michael adduct as the primary product. tandfonline.com The use of an ionic organic salt like tetrabutylammonium (B224687) bromide (TBAB) was found to facilitate this reaction. tandfonline.comtandfonline.com It is believed that the ammonium (B1175870) moiety of the TBAB interacts with the carbonyl group of the hydrazide, which decreases the electron density at the α-nitrogen atom and thus its nucleophilicity. tandfonline.com

When n-butyl fumarate (B1241708) was used as the Michael acceptor, the reaction with benzohydrazide yielded a mono-Michael adduct. This difference in reactivity is attributed to the steric bulk and electron-withdrawing nature of the butoxycarbonyl group at the β-position of n-butyl fumarate, which hinders the second nucleophilic attack. tandfonline.com

These model reactions suggest that this compound could similarly participate in Michael addition reactions with α,β-unsaturated esters, with the regioselectivity and the formation of mono- or bis-adducts being dependent on the nature of the Michael acceptor and the reaction conditions.

Cyclization Reactions to Form Heterocyclic Derivatives

Benzohydrazides, including this compound derivatives, are valuable precursors for the synthesis of a wide array of heterocyclic compounds. The hydrazide moiety can undergo cyclization reactions with various reagents to form important five- and six-membered heterocyclic rings such as oxadiazoles, triazoles, and pyrazoles.

1,3,4-Oxadiazoles: A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of a benzohydrazide with a carboxylic acid using a dehydrating agent like phosphorus oxychloride. nih.govarabjchem.org For example, an equimolar mixture of a substituted benzohydrazide and a substituted benzoic acid can be refluxed with phosphorus oxychloride to yield the corresponding 2,5-diphenyl-1,3,4-oxadiazole. nih.gov Another approach involves the oxidative cyclization of N-acylhydrazones, which can be prepared from the condensation of a hydrazide with an aldehyde. nih.gov

1,2,4-Triazoles: The synthesis of 1,2,4-triazole-3-thiones can be achieved from benzohydrazides. The process typically starts with the reaction of a benzohydrazide with an isothiocyanate, such as tert-butyl isothiocyanate, to form a thiosemicarbazide (B42300) intermediate. scholarsresearchlibrary.com This intermediate then undergoes base-catalyzed dehydrative cyclization upon refluxing with a base like sodium hydroxide (B78521), followed by acidification, to furnish the 4,5-disubstituted 1,2,4-triazole-3-thione. scholarsresearchlibrary.com

Pyrazoles: Hydrazones derived from benzohydrazides can be used to synthesize pyrazole (B372694) derivatives. For instance, the Vilsmeier-Haack reaction of a hydrazone, formed from a benzohydrazide and a ketone, using a mixture of phosphorus oxychloride and dimethylformamide (DMF) can lead to the formation of 3-aryl-substituted pyrazole-4-carbaldehydes. chemmethod.com Another pathway to pyrazoles involves the reaction of hydrazines with β-enamino diketones, which can be formed from the reaction of a diketone with an amine. organic-chemistry.org

Benzoylation Strategies for Complex Hydrazide Structures

Benzoylation is a key strategy for the synthesis of more complex hydrazide structures, often involving the introduction of a benzoyl group onto one of the nitrogen atoms of the hydrazide moiety.

A straightforward method for the synthesis of N'-tert-butyl-N-benzoylhydrazine involves the reaction of t-butylhydrazine hydrochloride with benzoyl chloride. prepchem.com In this procedure, the t-butylhydrazine hydrochloride is first treated with a base like sodium hydroxide to generate the free hydrazine. The subsequent reaction with benzoyl chloride, typically carried out at a low temperature, yields the N'-t-butyl-N-benzoylhydrazine. prepchem.com

For the synthesis of N'-benzoyl-N'-tert-butylbenzohydrazide, a reaction between benzoyl chloride and tert-butylhydrazine (B1221602) hydrochloride can be performed in the presence of aqueous sodium hydroxide at low temperatures. lookchem.com This compound can also be synthesized from the reaction of N'-tert-butylbenzohydrazide with benzoyl chloride.

These benzoylation reactions are crucial for creating diacylhydrazines, a class of compounds that has been investigated for various biological activities. The specific reaction conditions, including the choice of base and solvent, can influence the yield and purity of the final product.

Chemical Reactivity and Mechanistic Transformations of Butyl Benzhydrazide Scaffolds

Hydrazone Formation Mechanisms and Kinetics

The reaction of butyl benzhydrazide with aldehydes and ketones to form hydrazones is a cornerstone of its chemical reactivity. This condensation reaction proceeds through a nucleophilic addition of the terminal nitrogen atom of the hydrazide to the electrophilic carbonyl carbon of the aldehyde or ketone. soeagra.com The general mechanism involves an initial, often reversible, addition to form a tetrahedral intermediate called a carbinolamine. soeagra.com This is followed by an acid-catalyzed dehydration step, which is typically the rate-determining step, to yield the stable C=N bond of the hydrazone. soeagra.com

The kinetics of hydrazone formation can be influenced by several factors, including the pH of the reaction medium, the nature of the carbonyl compound, and the solvent. ljmu.ac.uk While specific kinetic data for this compound is not extensively documented in readily available literature, studies on similar benzhydrazide systems provide valuable insights. For instance, the rate of hydrazone formation is generally enhanced under mildly acidic conditions which facilitate the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, and also assist in the final dehydration step. soeagra.com

Computational and experimental studies on related hydrazide systems have explored different mechanistic pathways for hydrazone exchange, a process mechanistically similar to formation. These studies indicate that the reaction can proceed through an uncatalyzed path or be catalyzed by protonation. The most favorable pathway often involves the protonation of the hydrazone nitrogen prior to the nucleophilic attack. ljmu.ac.uk

The reaction of 4-(tert-butyl)benzohydrazide with various substituted aromatic aldehydes to form N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives typically involves refluxing in methanol (B129727) with a catalytic amount of acetic acid for 4-6 hours. mdpi.com This highlights a practical application of hydrazone formation.

Oxidation Reactions of this compound Derivatives

The hydrazide moiety in this compound derivatives is susceptible to oxidation. The outcome of the oxidation is dependent on the specific oxidant used and the reaction conditions. For instance, some hydrazide derivatives can be oxidized to form quinones and other oxidized products. Common oxidizing agents that can be employed for such transformations include potassium permanganate (B83412) and hydrogen peroxide.

In the context of perovskite solar cells, hydrazide derivatives like 4-tert-butylbenzhydrazide (B1330221) have been shown to suppress iodide oxidation. researchgate.net This is attributed to the electron-donating ability of the hydrazide, which is enhanced by the tert-butylphenyl substituent. researchgate.net The hydrazide can react with iodine (I2), demonstrating its role as a reducing agent in this specific application. researchgate.net

Furthermore, the oxidation of benzhydrazide and its derivatives in the presence of a base can lead to the formation of aldehydes, a reaction that forms the basis of the Kalb-Gross aldehyde synthesis. bme.hu This process is considered an autoxidative reaction. bme.hu Bivalent tin complexes of benzhydrazide can be oxidized to tetravalent tin complexes using reagents like iodine or o-quinones. qu.edu.qa

Reduction Reactions of this compound Derivatives

The carbonyl group and the N-N bond within the this compound scaffold can undergo reduction. Common reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) can be used to reduce the carbonyl group to a methylene (B1212753) group or the entire hydrazide to its corresponding amines.

A significant synthetic application of the reduction of hydrazide derivatives is the preparation of 1,2-disubstituted hydrazines. The reduction of hydrazones, formed from hydrazides and carbonyl compounds, with reagents like diborane (B8814927) provides a high-yield route to these products. aston.ac.uk This method is particularly useful for synthesizing hydrazines with different substituents on each nitrogen atom. aston.ac.uk The mechanism of this reduction is proposed to proceed through a boron-containing intermediate. aston.ac.uk

The "borrowing hydrogen" methodology offers an alternative pathway where an alcohol is catalytically oxidized in situ to an aldehyde, which then reacts with a nucleophile like a hydrazide, and the resulting intermediate is subsequently reduced by the "borrowed" hydrogen. acs.org This allows for the use of alcohols as alkylating agents for hydrazides. acs.org

Nucleophilic Substitution Reactivity at Substituted Centers

The nitrogen atoms of the hydrazide group in this compound are nucleophilic and can participate in substitution reactions. vulcanchem.comsolubilityofthings.com Nucleophilic substitution reactions are fundamental processes where a nucleophile replaces a leaving group on a substrate. solubilityofthings.commatanginicollege.ac.in These reactions can proceed through two primary mechanisms: a one-step bimolecular process (SN2) or a two-step unimolecular process involving a carbocation intermediate (SN1). solubilityofthings.com

The reactivity of hydrazines as nucleophiles shows that they can attack electrophilic centers. uni-muenchen.de In the case of reactions with certain electrophiles, attack can occur at either of the two nitrogen atoms, with the outcome often being thermodynamically controlled. uni-muenchen.de For this compound, the terminal nitrogen is generally the more nucleophilic center for reactions like hydrazone formation.

In the context of ester hydrolysis and related reactions, the displacement at a carbonyl carbon is a key step. The nucleophilicity of the attacking species is a crucial factor. researchgate.net While specific studies on this compound acting as a nucleophile in substitution reactions at saturated carbon centers are not widespread, its inherent nucleophilicity suggests it can participate in such transformations under appropriate conditions.

Aza-Michael Addition Reaction Pathways

The aza-Michael addition, the 1,4-conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a significant carbon-nitrogen bond-forming reaction. csic.esrsc.org Hydrazides, including benzhydrazide, can serve as effective nucleophiles in this reaction. rsc.orgresearchgate.net

The reaction typically proceeds through the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the β-carbon of the Michael acceptor. csic.es Studies have shown that this reaction can be catalyzed by organocatalysts like thiourea (B124793), which are believed to activate the nitroolefin substrate through hydrogen bonding. csic.es There is also a possibility of bifunctional activation where the amine group of the catalyst interacts with the hydrazide. csic.es

A model reaction of benzhydrazide with n-butyl fumarate (B1241708) demonstrates the feasibility of the Michael addition. researchgate.net

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Benzhydrazide + Divinyl Sulfone | Thermal, catalyst-free | Polyhydrazide | rsc.org |

| Hydrazide + Nitroalkenes | Thiourea organocatalyst | β-nitrohydrazides | csic.es |

| Benzhydrazide + n-Butyl Fumarate | DABCO, solvent-free | Michael adduct | researchgate.net |

Studies on the Conversion of Hydrazides into Aldehydes via Butylamine (B146782) Interaction

Benzhydrazide and its ring-substituted derivatives can be converted into the corresponding benzaldehydes when treated with butylamine in the presence of air. bme.hu This reaction proceeds via an N-benzylidenebenzohydrazide intermediate. bme.hu Initially, the benzhydrazide undergoes an autoxidative process in the presence of butylamine to form the N-benzylidenebenzohydrazide. bme.hu This intermediate can then be further converted to the aldehyde upon prolonged reaction with butylamine. bme.hu

The aldehyde product is often trapped in the reaction mixture by the excess butylamine, forming an N-benzylidenebutylamine. This can be hydrolyzed back to the aldehyde during workup. bme.hu The reaction conditions, such as reaction time, can be controlled to favor the isolation of either the intermediate N-benzylidenebenzohydrazide or the final aldehyde product. bme.hu For example, a shorter reaction time allows for the isolation of the N-benzylidenebenzohydrazide in good yield. bme.hu

This transformation demonstrates a synthetically useful method for generating aldehydes from hydrazides, where butylamine acts not only as a base but also participates in the reaction pathway.

| Starting Hydrazide | Reagent | Key Intermediate | Final Product | Reference |

| Benzhydrazide | n-Butylamine, Air | N-benzylidenebenzohydrazide | Benzaldehyde | bme.hu |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy of butyl benzhydrazide reveals characteristic signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. Protons of the butyl group will appear in the upfield region. The N-H protons of the hydrazide group are also identifiable, often as broad singlets, with their chemical shifts being sensitive to solvent and temperature.

The coupling constants (J) provide information about the connectivity of adjacent protons. For example, the protons on the benzene ring will exhibit splitting patterns (e.g., doublets, triplets) due to coupling with their neighbors, which helps to determine their relative positions on the ring. researchgate.net Similarly, the protons of the butyl group will show characteristic splitting patterns based on their proximity to each other.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.8-7.9 | Multiplet | 2H | Aromatic Protons (ortho to C=O) |

| 7.4-7.6 | Multiplet | 3H | Aromatic Protons (meta and para to C=O) |

| 9.5 (broad) | Singlet | 1H | N-H (amide) |

| 4.5 (broad) | Singlet | 1H | N-H (hydrazine) |

| 3.3 | Triplet | 2H | -CH₂- (alpha to NH) |

| 1.5 | Sextet | 2H | -CH₂- (beta to NH) |

| 1.3 | Sextet | 2H | -CH₂- (gamma to NH) |

| 0.9 | Triplet | 3H | -CH₃ |

Note: This table is a hypothetical representation and actual values may vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.

The carbonyl carbon of the benzhydrazide group is typically found in the most downfield region of the spectrum (around 165-175 ppm). The aromatic carbons of the benzene ring show signals in the range of approximately 120-140 ppm. The carbons of the butyl group will appear in the upfield region (around 10-40 ppm), with their specific shifts depending on their position relative to the nitrogen atom.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 168 | C=O (carbonyl) |

| 132 | Aromatic C (quaternary) |

| 131 | Aromatic CH (para) |

| 128 | Aromatic CH (meta) |

| 127 | Aromatic CH (ortho) |

| 45 | -CH₂- (alpha to NH) |

| 31 | -CH₂- (beta to NH) |

| 20 | -CH₂- (gamma to NH) |

| 14 | -CH₃ |

Note: This table is a hypothetical representation and actual values may vary based on experimental conditions.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Coordination Studies

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.eduoregonstate.edu In this compound, key functional groups give rise to characteristic absorption bands.

The N-H stretching vibrations of the hydrazide group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration is a strong, sharp band usually found around 1640-1680 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the butyl group appear just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic ring give rise to bands in the 1450-1600 cm⁻¹ region. libretexts.org These characteristic peaks confirm the presence of the key structural components of this compound.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3400 | N-H Stretch | Hydrazide (N-H) |

| >3000 | C-H Stretch | Aromatic (C-H) |

| <3000 | C-H Stretch | Aliphatic (C-H) |

| 1640-1680 | C=O Stretch | Carbonyl (C=O) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

Note: This table provides a general range for characteristic absorptions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. amrutpharm.co.in For this compound, MS is used to confirm the molecular weight and to study its fragmentation pattern, which can provide additional structural information. amrutpharm.co.in The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of this compound.

The fragmentation of the molecular ion provides clues about the molecule's structure. Common fragmentation pathways for benzhydrazides include cleavage of the N-N bond and the C-N bond. The butyl group can also undergo fragmentation. ccsenet.org Analysis of the masses of the resulting fragment ions helps to piece together the structure of the original molecule. libretexts.orgmsu.edu

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| [M]⁺ | Molecular Ion |

| [M - 57]⁺ | Loss of butyl group |

| 121 | Benzoyl cation [C₆H₅CO]⁺ |

| 105 | Phenyl cation [C₆H₅]⁺ |

| 77 | Phenyl radical cation [C₆H₅]⁺ |

Note: This table shows hypothetical major fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mrclab.com this compound, with its aromatic ring and conjugated carbonyl group, exhibits characteristic absorption bands in the UV-Vis region. These absorptions are due to π→π* and n→π* electronic transitions. researchgate.net

The π→π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring and the C=O group. The n→π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents.

Table 5: Typical UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Type of Transition | Chromophore |

| ~230 | π→π | Benzene Ring |

| ~270 | π→π | Benzoyl Group |

| >300 | n→π* | Carbonyl Group |

Note: This table provides approximate absorption maxima.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. americanpharmaceuticalreview.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise positions of all atoms in the crystal lattice. brynmawr.edu This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. eurjchem.com The resulting crystal structure offers an unambiguous confirmation of the molecular connectivity and conformation of this compound. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. wikipedia.orglibretexts.org This makes it particularly useful for the characterization of metal complexes of this compound, where the metal ion is often paramagnetic (e.g., Cu(II), Mn(II), Co(II), Ni(II), Ru(III)). tandfonline.comnih.govacs.org The EPR spectrum provides detailed information about the electronic structure, geometry, and the nature of the metal-ligand bonding in these complexes. libretexts.orgwisc.edu

The EPR spectra of copper(II) complexes of benzhydrazide derivatives have been studied to understand their geometry. tandfonline.com For instance, the X-band EPR spectra of copper(II) complexes with p-substituted acetophenone (B1666503) benzoylhydrazones were recorded in the solid state at room temperature (298 K) using DPPH as a g-marker. tandfonline.com The resulting g-values can help in determining whether the geometry around the copper ion is, for example, square planar or distorted octahedral. tandfonline.com

In a study of Cu(II) complexes with 3,5-di-tert-butyl-2-hydroxy benzylidene-2-aminobenzhydrazide, the EPR spectra provided evidence for the paramagnetic nature of the complexes. researchgate.net Similarly, research on ruthenium(III) Schiff base complexes, which can be analogous to benzhydrazide complexes, has utilized EPR to confirm the +3 oxidation state of ruthenium and to study the geometry of the complexes. acs.org

The analysis of hyperfine interactions in an EPR spectrum can also reveal information about the atoms to which the unpaired electron is delocalized, providing insights into the covalent character of the metal-ligand bond. libretexts.org The shape and characteristics of the EPR lines are influenced by various factors, including the physical state of the sample (solid vs. solution) and the molecular dynamics. libretexts.org For example, the EPR spectrum of a copper(II) complex of a hydrazone ligand in a DMSO solution at 77K showed distinct features that helped in its characterization. researchgate.net

Table 1: Representative EPR Data for Metal Complexes of Benzhydrazide Derivatives

| Complex | g-value(s) | Geometry Inference | Reference |

| [Ni(pabh)(H₂O)Cl] | Diamagnetic | Square Planar | tandfonline.com |

| [Ni(pcbh)(H₂O)Cl] | Diamagnetic | Square Planar | tandfonline.com |

| Cu(II) complexes of 3,5-di-tert-butyl-2-hydroxy benzylidene-2-aminobenzhydrazide | Paramagnetic | Distorted Octahedral/Square Planar | researchgate.net |

This table is generated based on available data and serves as an illustrative example. Actual values can vary based on the specific ligand and metal ion.

Thermal Analysis (e.g., TGA) for Thermal Stability and Degradation Pathways

The TGA of a Schiff base ligand, N′-(4-methoxybenzylidene)benzohydrazide, and its nickel(II) complex showed that the complex had a similar thermal stability to the free ligand, with the main decomposition occurring at 341 °C. mdpi.com The analysis revealed a multi-stage decomposition process for the complex, starting with the loss of methyl groups below 296 °C. mdpi.com Such studies help in understanding how complexation with a metal ion affects the thermal properties of the benzhydrazide moiety.

In another study, the thermogravimetric analysis of Cu(II) complexes of 3,5-di-tert-butyl-2-hydroxy benzylidene-2-aminobenzhydrazide was performed in a nitrogen atmosphere from 25-780 ºC. researchgate.netasianpubs.org The TGA curve of one of the complexes showed a first-stage decomposition between 150-221 ºC, corresponding to the loss of a coordinated molecule. researchgate.net This information is crucial for understanding the structure and stability of the complex.

The degradation pathways of butyl-containing compounds have also been investigated. For instance, the thermal decomposition of brominated butyl rubber involves the initial dissociation of the C-Br bond, followed by the scission of the C-C bonds in the main chain at higher temperatures. semanticscholar.org While not directly on this compound, this provides insight into the potential thermal behavior of the butyl group. Studies on poly(butyl methacrylate) show that its thermal degradation primarily yields the corresponding monomer. polychemistry.com

Table 2: Thermal Decomposition Data for Benzhydrazide Derivatives and Related Compounds

| Compound | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Fragment | Reference |

| N′-(4-methoxybenzylidene)benzohydrazide (HL) | Melting | 160 | 0 | - | mdpi.com |

| Ni(II)-2L Complex | 1 | < 296 | 4.6 | 2(-CH₃) | mdpi.com |

| Ni(II)-2L Complex | Main Decomposition | 341 | 42.3 | - | mdpi.com |

| Cu(II) Complex 1a | 1 | 150-221 | 9.17 | Coordinated molecule | researchgate.net |

This table presents illustrative data from thermal analysis studies. The specific decomposition patterns are highly dependent on the molecular structure and experimental conditions.

Computational and Theoretical Investigations of Butyl Benzhydrazide Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. wikipedia.orgorientjchem.org DFT calculations have been instrumental in elucidating the fundamental characteristics of butyl benzhydrazide derivatives. bohrium.comresearchgate.net By employing methods like B3LYP with various basis sets, researchers can accurately predict molecular geometries and electronic properties. orientjchem.orgbohrium.com

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.netmalayajournal.org The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net

For this compound derivatives, FMO analysis helps to understand the intramolecular charge transfer that can occur within the molecule. researchgate.netnih.gov For instance, in some derivatives, the HOMO is localized over the imidazole (B134444) and phenyl rings, while the LUMO is situated on the imidazole and a substituted phenyl ring, indicating the pathway of electronic transitions. malayajournal.org This analysis is vital for predicting how these molecules will interact with biological targets.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 8 | -6.4321 | -1.8707 | 4.5614 |

| 9 | -6.1545 | -2.0271 | 4.1274 |

| 10 | -6.8732 | -1.9278 | 4.9454 |

| 11 | -6.5123 | -2.0232 | 4.4891 |

| 12 | -6.4876 | -2.0243 | 4.4633 |

| 13 | -6.0215 | -2.1556 | 3.8659 |

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a framework for understanding the delocalization of electron density and the stability of molecules arising from hyperconjugative interactions. researchgate.netuni-muenchen.de This method transforms the complex wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de

Theoretical Descriptors for Antioxidant Activity (e.g., BDE, PA, ETE, PDE)

Theoretical descriptors are calculated to predict the antioxidant potential of this compound derivatives. These descriptors include Bond Dissociation Enthalpy (BDE), Proton Affinity (PA), Electron Transfer Enthalpy (ETE), and Proton Dissociation Enthalpy (PDE). worldscientific.comresearchgate.net These calculations help to elucidate the mechanisms by which these compounds can neutralize free radicals.

Studies have shown that for some benzohydrazide (B10538) derivatives, the Hydrogen Atom Transfer (HAT) mechanism is thermodynamically favored in the gas phase, while the Sequential Proton Loss Electron Transfer (SPLET) mechanism is more likely in solution. worldscientific.comresearchgate.networldscientific.com The calculated BDE values can be compared to those of known antioxidants, such as ascorbic acid, to gauge the potential antioxidant efficacy of the synthesized compounds. worldscientific.comresearchgate.net

| Descriptor | Gas Phase | DMSO | Water |

|---|---|---|---|

| BDE | 84.9 | 87.7 | 86.0 |

| IP | - | - | - |

| PDE | - | - | - |

| PA | - | - | - |

| ETE | - | - | - |

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for predicting the reactive sites of a molecule towards electrophilic and nucleophilic attack. uni-muenchen.deajchem-a.com The MESP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of positive (electron-poor) and negative (electron-rich) potential. malayajournal.orguni-muenchen.de

For this compound derivatives, MESP analysis can identify which atoms are most likely to participate in interactions such as hydrogen bonding. chemrxiv.org For example, nitrogen and oxygen atoms often appear as regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. malayajournal.orgajchem-a.com This information is critical for understanding how these molecules might bind to biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a potential drug molecule (ligand) interacts with a biological target, such as an enzyme. impactfactor.orgresearchgate.net

Binding Affinity Prediction and Interaction Analysis with Enzymes (e.g., Urease, Laccase, Xanthine (B1682287) Oxidase)

Molecular docking simulations have been extensively used to study the interactions of this compound derivatives with various enzymes, including urease, laccase, and xanthine oxidase. These studies aim to predict the binding affinity of the compounds and to analyze the specific interactions that stabilize the ligand-enzyme complex. mdpi.comnih.govnih.gov

Urease: Several studies have investigated N'-benzylidene-4-tert-butylbenzohydrazide derivatives as potential urease inhibitors. mdpi.comresearchgate.net Molecular docking has revealed that these compounds can bind effectively to the active site of the urease enzyme. researchgate.net The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.comresearchgate.net Some derivatives have shown better inhibitory activity than the standard inhibitor, thiourea (B124793). mdpi.comresearchgate.net

Laccase: Hydrazide-hydrazone derivatives have been screened as inhibitors of laccase, a copper-containing enzyme. nih.govresearchgate.net Molecular docking studies have helped to understand the structure-activity relationships, showing that the presence of bulky substituents can influence the binding mode and inhibitory mechanism. nih.govresearchgate.net Some derivatives act as competitive inhibitors, binding directly to the active site, while others exhibit non-competitive or uncompetitive inhibition. nih.govresearchgate.net

Xanthine Oxidase: this compound derivatives have also been investigated as inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid. worldscientific.comworldscientific.com Docking studies have identified important interactions between the active compounds and amino acid residues in the enzyme's active site, predicting their potential as inhibitors. worldscientific.comworldscientific.com

| Compound | IC50 (µM) |

|---|---|

| 6 | 13.33 ± 0.58 |

| 25 | 13.42 ± 0.33 |

| Thiourea (Standard) | 21.14 ± 0.425 |

DNA Interaction Modeling

While specific DNA interaction modeling studies for this compound are not extensively documented, research on analogous hydrazide and hydrazone structures provides significant insight into the potential binding mechanisms. Computational and experimental techniques are employed to understand how these molecules interact with DNA, a key target for many therapeutic agents.

Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand to a macromolecular target like DNA. acs.orgias.ac.in Studies on related hydrazone analogs and Schiff base derivatives investigate their potential to bind to DNA, often targeting the minor groove or intercalating between base pairs. acs.orgresearchgate.netnih.gov For instance, molecular docking of some hydrazide derivatives with DNA has suggested an intercalative mode of binding. researchgate.net The binding affinity is quantified by the binding free energy, with lower values indicating a more stable complex. fip.org

Spectroscopic techniques, such as UV-Visible absorption spectroscopy, are used experimentally to confirm these interactions. Changes in the absorption spectra of the compound upon addition of DNA can indicate binding. researchgate.net The binding constant (K_b) is a key parameter derived from these titrations, quantifying the strength of the interaction. For example, some hydrazide derivatives have shown binding constants in the range of 10⁴ M⁻¹, indicating a significant interaction with DNA. researchgate.net

The interaction modes are generally categorized as:

Intercalation: Where the planar aromatic parts of the molecule insert between the base pairs of the DNA double helix.

Groove Binding: Where the molecule fits into the minor or major grooves of the DNA helix. acs.orgresearchgate.net

Electrostatic Interaction: Occurring between charged groups on the ligand and the phosphate (B84403) backbone of DNA.

In studies of related dihydrazones, structure-activity relationships revealed that compounds with electron-withdrawing groups exhibited more favorable DNA binding. nih.gov Molecular docking simulations supported these findings, showing that active compounds stacked within the A-T rich regions of the DNA minor groove. nih.gov Similarly, investigations into other hydrazide derivatives have also pointed towards groove binding as a plausible interaction mode. researchgate.net

| Compound Type | Investigated Technique | Observed Interaction Mode | Key Findings |

| Hydrazide/Semicarbazide Derivatives | UV-Vis, IR, Molecular Docking | Intercalation | Semicarbazides with aliphatic groups showed better DNA binding than those with aromatic groups. researchgate.net |

| Hydrazone Analogs | Molecular Docking | DNA Gyrase Inhibition | Docking was performed against the ATP-binding site of the S. aureus DNA gyrase subunit B. ias.ac.in |

| Dihydrazone Derivatives | Molecular Docking, Anticancer Assays | Minor Groove Binding | Electron-withdrawing groups favored DNA binding and anticancer activity. nih.gov |

| Aroyl-Hydrazone Schiff Bases | Spectroscopic techniques, Molecular Docking | Groove Binding | Ligands were found to interact with Ade5 and Cyt21 base pairs via hydrogen bonds. acs.org |

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. For benzohydrazide derivatives, QSAR is a valuable tool for predicting activity and guiding the design of new, more potent analogues. researchgate.net These studies are crucial in fields like agrochemistry and medicine, where benzohydrazides are investigated for their insecticidal and other biological activities. umsha.ac.ir

In a typical QSAR study, various molecular descriptors are calculated for a set of compounds with known activities. These descriptors fall into several categories:

Electronic: Such as dipole moment and Hammett constants, which describe the electronic properties of the molecule. researchgate.net

Steric: Including parameters like molar refractivity, which relate to the size and shape of the molecule.

Lipophilic: Often represented by logP, which measures the compound's hydrophobicity.

Topological: Indices that describe the connectivity and branching of the molecular structure. researchgate.net

For example, a QSAR analysis of 1,2,4-triazole (B32235) derivatives incorporating a benzohydrazide moiety identified the importance of a topological parameter (valence third-order molecular connectivity index) and an electronic parameter (dipole moment) in describing their antimicrobial activity. researchgate.net In studies on N′-benzylidene-4-tert-butylbenzohydrazide derivatives as urease inhibitors, Structure-Activity Relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring enhanced the inhibitory effect. dntb.gov.uanih.gov

The process involves developing a mathematical equation that links these descriptors to the observed biological activity (e.g., IC₅₀ values). The validity of the resulting QSAR model is assessed using statistical metrics to ensure its predictive power. researchgate.net These models can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources.

| Compound Series | Target Activity | Key Findings from QSAR/SAR | Relevant Descriptors |

| N′-Benzylidene-4-tert-butylbenzohydrazides | Urease Inhibition | Electron-donating groups on the phenyl ring increase inhibitory activity. dntb.gov.uanih.gov | Electronic properties of substituents. |

| Benzohydrazide-1,2,4-triazole derivatives | Antimicrobial Activity | Activity is influenced by molecular connectivity and overall charge distribution. researchgate.net | Topological (Valence molecular connectivity index), Electronic (Dipole moment). researchgate.net |

| Benzoheterocyclic analogues of N′‐benzoyl‐N‐(tert‐butyl) benzohydrazide | Insecticidal Activity | Substitutions on the benzene (B151609) rings influence species specificity. umsha.ac.ir | Steric and electronic parameters of substituents. |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations provide critical insights into their conformational flexibility, stability, and dynamic behavior when interacting with biological targets. researchgate.netnih.gov

MD simulations are often performed following molecular docking to assess the stability of the predicted ligand-protein complex. fip.orgnih.gov The simulation tracks the trajectory of the complex over a period, typically nanoseconds, revealing how the ligand and protein interact and adapt to each other. nih.gov Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions in the complex from a reference structure over time. A stable, low RMSD value suggests that the ligand remains bound in a consistent conformation within the binding site. researchgate.net

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues in the protein or atoms in the ligand. High RMSF values can highlight flexible regions of the protein or parts of the ligand that are not stably interacting.

Binding Free Energy Calculations: Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to estimate the binding free energy of the ligand-protein complex from the MD trajectory. nih.gov This provides a more accurate prediction of binding affinity than docking scores alone.

For instance, MD simulations of benzohydrazide derivatives bound to enzymes like urease or histone lysine (B10760008) demethylase have been used to confirm the stability of the docked poses. fip.orgresearchgate.net These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and how they persist or change over time. researchgate.net This detailed understanding of the dynamic behavior of the molecule is essential for rational drug design. scispace.com

Theoretical Kinetic and Mechanistic Studies of Reactions

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the kinetics and mechanisms of reactions involving benzhydrazide and its derivatives. These computational investigations complement experimental data to provide a detailed picture of reaction pathways, transition states, and the factors influencing reaction rates.

Studies on the oxidation of benzhydrazide by reagents like hexachloroiridate(IV) have shown well-defined second-order kinetics. nih.gov Theoretical analysis helps to propose and validate a reaction mechanism, which often involves the formation of different protolysis species (protonated, neutral, or deprotonated forms) of the hydrazide. nih.gov It has been found that the enol form of benzhydrazide can act as a highly reactive nucleophile in certain reactions, such as acetylation. researchgate.net The reaction mechanism may therefore involve a keto-enol pre-equilibrium, with the nucleophilic attack of the enol form being the rate-determining step. researchgate.net

In nucleophilic aromatic substitution (SNAr) reactions, theoretical analysis has revealed that intramolecular hydrogen bonding can play a crucial role. rsc.org This interaction can enhance both the electrophilicity of the substrate and the nucleophilicity of the attacking nitrogen atom of the benzhydrazide, effectively activating both reactants and lowering the energy of the transition state. rsc.org

| Reaction Type | Key Mechanistic Insight | Kinetic Findings | Theoretical Method |

| Oxidation by Hexachloroiridate(IV) | Clean oxidation to benzoic acid; enolate forms show high reactivity. nih.gov | Follows second-order kinetics. nih.gov | N/A in source |

| Acetylation by p-nitrophenyl acetate | Stepwise mechanism with nucleophilic attack as the rate-determining step; the enol form is the active species. researchgate.net | Consistent with a stepwise mechanism. researchgate.net | DFT |

| Nucleophilic Aromatic Substitution (SNAr) | Intramolecular hydrogen bonding at the transition state activates both the nucleophile and the electrophile. rsc.org | N/A in source | DFT (M05-2X/6-31G(d,p)) |

| Aza-Michael Polymerization | Mono-addition rate constant is significantly greater than the bis-addition rate. rsc.org | Second-order overall kinetics. rsc.org | Quantum Chemical Computations |

| Oxidation by Thallium(III) | Reaction proceeds via a complex that decomposes to form the product. orientjchem.org | Fractional order with respect to hydrazide; first order with respect to Thallium(III). orientjchem.org | Hammett Correlations |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmjcce.org.mk By mapping properties onto this unique molecular surface, researchers can gain a deep understanding of the forces that govern crystal packing. For benzohydrazide derivatives, this analysis reveals the nature and relative importance of various non-covalent interactions, such as hydrogen bonds and van der Waals contacts. nih.govuzh.ch

Studies on various substituted benzohydrazides consistently show that certain interactions dominate the crystal structure:

H···H contacts: These are typically the most abundant interactions, often contributing significantly to the total Hirshfeld surface area, reflecting the importance of van der Waals forces. nih.goviucr.org

O···H/H···O and N···H/H···N contacts: These represent classical N-H···O hydrogen bonds, which are crucial for linking molecules into chains, sheets, or more complex three-dimensional networks. nih.govmjcce.org.mknih.gov The presence of these interactions is often visible as distinct "spikes" on the fingerprint plot. iucr.org

C···H/H···C contacts: These weaker C-H···π or C-H···O/N interactions also play a significant role in stabilizing the crystal packing. nih.goviucr.org

For example, in the crystal structure of (E)-4-amino-N′-[1-(4-methylphenyl)ethylidene]benzohydrazide, molecules are linked by N-H···O and C-H···O hydrogen bonds to form sheets. nih.govnih.gov Hirshfeld analysis quantified the contributions of various contacts, providing a detailed picture of the packing forces. nih.gov This method allows for a comparative analysis of how different substituents on the benzohydrazide scaffold influence the intermolecular interaction patterns and, consequently, the solid-state properties of the compound. uzh.ch

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | N···H/H···N (%) | Other Significant Contacts (%) |

| (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide iucr.org | 36.0 | 28.2 | 10.2 | 7.5 | C···Br (5.1), C···C (4.8) |

| (E)-4-amino-N′-[1-(4-methylphenyl)ethylidene]benzohydrazide nih.gov | High propensity | Enriched | Enriched | Enriched | C···C, N···N, C···N (less significant) |

In Vitro Biological Activity and Mechanistic Elucidation of Butyl Benzhydrazide Derivatives

Enzyme Inhibition Potentials

Butyl benzhydrazide and its derivatives have demonstrated notable inhibitory effects against several enzymes, primarily through interactions with their active sites. These interactions are often influenced by the structural characteristics of the derivatives.

Urease Inhibition Studies and Kinetic Profiles

N'-benzylidene-4-tert-butylbenzohydrazide derivatives have been synthesized and evaluated for their in vitro urease inhibitory activity. mdpi.comnih.gov A study involving twenty-three new N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives showed that all synthesized compounds exhibited good inhibitory activities, with IC50 values ranging from 13.33 ± 0.58 to 251.74 ± 6.82 µM, compared to the standard thiourea (B124793) (IC50 = 21.14 ± 0.425 µM). mdpi.comnih.govresearchgate.net Notably, two compounds in this series were found to be more active than the standard. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies revealed that the presence of electron-donating groups on the phenyl ring enhances the enzyme inhibition potential. mdpi.comresearchgate.net

Kinetic studies on various benzohydrazide (B10538) derivatives have been conducted to determine their mode of inhibition. For instance, studies on 3,4,5-trihydroxybenzohydrazones, a class of benzohydrazide derivatives, identified both competitive and mixed-type inhibitors of urease. researchgate.netcore.ac.uk Competitive inhibitors, such as compounds 6 and 16 in one study, had K_i values of 19.1 and 10.53 µM, respectively. researchgate.netcore.ac.uk Mixed-type inhibitors, including compounds 10 , 14 , and 18 , exhibited K_i values in the range of 18.4-21.7 µM. researchgate.netcore.ac.uk Similarly, kinetic studies on other benzohydrazide derivatives have also identified competitive and non-competitive modes of inhibition. nih.gov The use of a pure urease, such as that from Jack bean, is often employed in these kinetic assays to avoid potential interference. nih.gov

Table 1: Urease Inhibition Data for Selected Benzohydrazide Derivatives

| Compound | IC50 (µM) | Inhibition Type | Ki (µM) | Reference |

|---|---|---|---|---|

| N'-benzylidene-4-(tert-butyl)benzohydrazide derivative 6 | 13.33 ± 0.58 | - | - | mdpi.com |

| N'-benzylidene-4-(tert-butyl)benzohydrazide derivative 25 | 13.42 ± 0.33 | - | - | mdpi.com |

| 3,4,5-trihydroxybenzohydrazone 6 | - | Competitive | 19.10 ± 0.007 | researchgate.net |

| 3,4,5-trihydroxybenzohydrazone 16 | - | Competitive | 10.53 ± 0.02 | researchgate.net |

| 3,4,5-trihydroxybenzohydrazone 10 | - | Mixed-type | 19.90 ± 0.003 | researchgate.net |

| 3,4,5-trihydroxybenzohydrazone 14 | - | Mixed-type | 21.71 ± 0.007 | researchgate.net |

| 3,4,5-trihydroxybenzohydrazone 18 | - | Mixed-type | 18.41 ± 0.003 | researchgate.net |

| Thiourea (Standard) | 21.14 ± 0.425 | Competitive | 20.01 ± 0.02 | mdpi.comresearchgate.net |

Laccase Inhibition and Reversible Competitive Mechanisms

Derivatives of benzohydrazide have also been investigated as inhibitors of laccase, a copper-containing enzyme. researchgate.netnih.govmdpi.comnih.gov A study on hydrazide-hydrazones as laccase inhibitors from Trametes versicolor revealed that several 4-hydroxybenzhydrazide (B196067) (4-HBAH) derivatives displayed micromolar activity with K_i values ranging from 24 to 674 µM. researchgate.netmdpi.comnih.gov The predominant mode of inhibition for many of these derivatives was competitive. mdpi.com

The structure of the derivative plays a crucial role in its inhibitory mechanism. For instance, 3- and 4-HBAH derivatives with larger substituents, such as 3-tert-butyl-5-methyl- or 3,5-di-tert-butyl-2-hydroxy-benzylidene units, did not bind to the active site and acted as non-competitive (K_i = 32.0 µM) or uncompetitive (K_i = 17.9 µM) inhibitors. researchgate.netnih.govnih.gov In contrast, derivatives with a "slim" salicylic (B10762653) aldehyde framework showed a desirable competitive type of inhibition, indicating their interaction with the substrate-binding pocket of the laccase. researchgate.netnih.gov The presence of a phenyl and a bulky tert-butyl substituent at position 3 of the salicylic aldehyde fragment was found to favor strong interaction with the substrate-binding pocket. researchgate.netnih.govnih.gov

Table 2: Laccase Inhibition by Benzohydrazide Derivatives

| Derivative Type | Inhibition Mechanism | Ki (µM) | Reference |

|---|---|---|---|

| 4-HBAH derivatives | Competitive | 24 - 674 | researchgate.netmdpi.comnih.gov |

| 3- and 4-HBAH derivatives with large substituents | Non-competitive / Uncompetitive | 17.9 - 32.0 | researchgate.netnih.govnih.gov |

Exploration of Other Enzyme Targets (e.g., Metal-Active Binding Sites)

The biological activity of hydrazones, including this compound derivatives, is often attributed to their ability to chelate metal ions, which can lead to the inhibition of metalloenzymes. ajol.infonih.gov The azomethine group (-C=N-) present in hydrazones can form stable complexes with metal ions, which is believed to enhance their biological activity. ajol.info This chelating property allows them to block the metal-active binding sites on specific enzymes in microorganisms, thereby disrupting essential cellular processes like respiration. ajol.info

For instance, the hydrazone N-(4-tert-butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone (BBNH) has been shown to inhibit both the polymerase and RNase H activities of HIV-1 reverse transcriptase in vitro, with IC50 values in the low micromolar range. ekb.egnih.gov Molecular modeling studies suggest that the inhibitory action of some hydrazide derivatives on enzymes like HIV-1 RT-associated RNase H involves metal coordination at the active site. ekb.eg

Antimicrobial Efficacy Assessments (In Vitro)

This compound derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.

Antibacterial Spectrum and Mechanisms of Action

Benzohydrazide and its derivatives have shown promising in vitro antibacterial properties against a range of pathogenic bacteria. researchgate.netajol.info A series of aryl/heteroaryl benzohydrazide derivatives were screened, with some compounds exhibiting potent activity, particularly against Staphylococcus aureus. researchgate.net The antimicrobial activity of hydrazones is often linked to their lipophilicity, which allows them to penetrate the lipid membrane of microbial cells. ajol.info The inherent azomethine group in these compounds is thought to interfere with the cell multiplication mechanism of the microbes. ajol.info

Studies on a series of hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid revealed that five of the synthesized compounds had high bacteriostatic or bactericidal activity against Gram-positive bacteria. tandfonline.com The antimicrobial activity of some of these compounds against Bacillus spp. was found to be higher than that of common antibiotics like cefuroxime (B34974) or ampicillin. tandfonline.com In another study, various benzohydrazide derivatives were tested against four Gram-positive and five Gram-negative bacteria, showing sensitivity at a concentration of 80 mg/mL. umsha.ac.ir

Table 3: Antibacterial Activity of Selected Benzohydrazide Derivatives

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Potent activity | researchgate.net |

| Bacillus spp. | Higher activity than cefuroxime or ampicillin | tandfonline.com |

| Gram-positive and Gram-negative bacteria | Sensitive at 80 mg/mL | umsha.ac.ir |

Antifungal Activity Evaluations

In addition to their antibacterial properties, benzohydrazide derivatives have also been evaluated for their antifungal activity. researchgate.netajol.info Several studies have reported the antifungal potential of these compounds against various fungal species. mdpi.comistanbul.edu.tr For example, N',N'-dibenzyl benzohydrazides have shown in vitro antifungal activity against the phytopathogenic fungus Botrytis cinerea. umsha.ac.ir

A study investigating hydrazide-hydrazones as antifungal agents against laccase-producing phytopathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum found that derivatives of 4-hydroxybenzoic acid and salicylic aldehydes with 3-tert-butyl, phenyl, or isopropyl substituents exhibited the highest antifungal activity. mdpi.com S. sclerotiorum was particularly susceptible, with IC50 values between 0.5 and 1.8 µg/mL. mdpi.com Another study on carabrone (B157551) hydrazone derivatives showed significant antifungal activities against B. cinerea and C. lagenarium, with IC50 values in the low µg/mL range. mdpi.com

Table 4: Antifungal Activity of Selected Benzohydrazide Derivatives

| Fungal Strain | Derivative Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Botrytis cinerea | 4-Hydroxybenzoic acid and salicylic aldehyde derivatives | - | mdpi.com |

| Sclerotinia sclerotiorum | 4-Hydroxybenzoic acid and salicylic aldehyde derivatives | 0.5 - 1.8 | mdpi.com |

| Botrytis cinerea | Carabrone hydrazone derivatives | 1.27 - 27.33 | mdpi.com |

| Colletotrichum lagenarium | Carabrone hydrazone derivatives | 0.77 - 15.23 | mdpi.com |

Antitubercular Activity Investigations

Derivatives of benzhydrazide, a core component of the first-line antitubercular drug isoniazid (B1672263), have been a focal point of research for new agents to combat Mycobacterium tuberculosis (Mtb), including drug-resistant strains. In vitro studies have demonstrated that certain this compound analogues possess significant antimycobacterial effects.

A novel series of imidazo[1,2-b]pyridazine-based benzhydrazide derivatives exhibited potent activity against the Mtb H37Rv strain, with Minimum Inhibitory Concentrations (MICs) ranging from 1.6 to 6.25 µg/mL. tsijournals.com These values are comparable or superior to standard anti-TB drugs like pyrazinamide (B1679903) and streptomycin. tsijournals.com Specifically, compounds with m-nitro, p-hydroxyl, and various chloro or bromo substitutions showed potent activity. tsijournals.com Another class of anthranilate-like compounds, which includes benzohydrazides, also showed promising activity against Mtb with MIC values between 0.625 and 6.25 µM, coupled with low cytotoxicity. nih.gov Research into these compounds suggests they may act by altering the tryptophan biosynthesis pathway within the bacteria. nih.gov

Furthermore, hybrid molecules incorporating the benzhydrazide scaffold have been explored. A conjugate of isoniazid (INH) and pyrazinamide (PZA) yielded a derivative with an MIC of 2 µg/mL against the Mtb H37Rv strain. nih.gov Other hydrazone derivatives have also been synthesized and tested, showing a wide range of potencies with MIC values from as low as 1.56 µg/mL to over 50 µg/mL, depending on their specific structural modifications. researchgate.netresearchgate.net The mechanism for many of these hydrazide-hydrazone derivatives is believed to involve the inhibition of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis. nih.gov

Table 1: In Vitro Antitubercular Activity of Selected Benzhydrazide Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Strain | MIC (µg/mL) | Notes | Source |

|---|---|---|---|---|

| Imidazo[1,2-b]pyridazine benzohydrazides | M. tuberculosis H37Rv | 1.6 - 6.25 | Activity comparable to standard drugs. | tsijournals.com |

| 6-Fluorophenylbenzohydrazides | M. tuberculosis | 0.625 - 6.25 | Low cytotoxicity; targets Trp pathway. | nih.gov |

| Isoniazid-Pyrazinamide Hybrid | M. tuberculosis H37Rv | 2 | Hybrid of two existing anti-TB drugs. | nih.gov |

| Hydrazone Derivatives | M. tuberculosis H37Rv | 3.125 - 50 | Wide range of activity based on structure. | researchgate.net |

| Benzothiazole Hydrazide Derivatives | M. tuberculosis | 1.56 | Comparable to Ethambutol. | researchgate.net |

Antioxidant Activity Profiling

Benzohydrazide and its derivatives, particularly those forming hydrazone Schiff bases, are recognized for their antioxidant capabilities. mdpi.comup.ac.za These compounds can neutralize harmful reactive oxygen species (ROS), which are implicated in numerous degenerative diseases. up.ac.za The antioxidant action stems from their chemical structure, which allows them to donate hydrogen atoms or electrons to stabilize free radicals.

Studies on various N′-benzylidene-4-tert-butylbenzohydrazide and related derivatives confirm their role as effective antioxidants. mdpi.comup.ac.za For instance, a series of 2,5-disubstituted-1,3,4-oxadiazoles derived from benzohydrazide were identified as excellent antioxidant agents in multiple assay systems. arabjchem.org The specific substitutions on the aromatic rings of the benzhydrazide moiety significantly influence the antioxidant strength. derpharmachemica.com

Radical Scavenging Assays (e.g., DPPH, FRAP, TAC)

The antioxidant potential of this compound derivatives is commonly quantified using a battery of in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Total Antioxidant Capacity (TAC) assay. arabjchem.org